(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid
CAS No.: 281655-48-9
Cat. No.: VC5125759
Molecular Formula: C22H19N3O4
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 281655-48-9 |
---|---|
Molecular Formula | C22H19N3O4 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid |
Standard InChI | InChI=1S/C22H19N3O4/c26-21(27)20(9-14-10-23-13-24-11-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,10-11,13,19-20H,9,12H2,(H,25,28)(H,26,27) |
Standard InChI Key | OWEHJEIYGWDZHJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Stereochemical Configuration
The (2S) configuration ensures compatibility with natural L-amino acids during peptide elongation. Racemization risks during synthesis are mitigated by coupling reagents like DIC/Oxyma Pure, which minimize base-induced epimerization . Chiral purity is typically verified via HPLC diastereomer analysis after coupling to resin-bound L-phenylalanine .
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound is absent in the provided sources, related Fmoc-amino acids exhibit planar fluorene systems and intramolecular hydrogen bonds between the carbonyl oxygen and pyrimidine nitrogen . NMR spectra would feature characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and α-proton resonances near δ 4.3 ppm .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Solid-Phase Synthesis Protocol
The compound is synthesized via Fmoc-SPPS protocols adapted from pyrimidin-4-one amino acid methodologies :
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Resin Loading: Fmoc-Rink-MBHA resin (0.56 mmol/g) is deprotected with 30% piperidine/DMF.
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Coupling: Pyrimidinylalanine (1.2 eq) is activated with DIC (4 eq) and Oxyma Pure (4 eq) in DMF, then reacted for 1–3 hr at 25°C .
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Deprotection/Cleavage: Post-synthesis, the Fmoc group is removed with piperidine, and the peptide is cleaved using TFA/H<sub>2</sub>O/TIS (95:2.5:2.5) .
Solution-Phase Synthesis
For standalone production, the pyrimidin-5-yl side chain is introduced via nucleophilic substitution on serine-derived intermediates, followed by Fmoc protection using Fmoc-Cl under Schotten-Baumann conditions . Copper(II)-mediated complexation prevents undesired protonation of the pyrimidine nitrogen during protection .
Quality Control
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HPLC: Purity >95% confirmed via reversed-phase chromatography .
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Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 390.4) .
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Chiral Analysis: Diastereomeric resolution on chiral columns confirms enantiomeric excess >98% .
Applications in Peptide Science
Conformational Modulation
The pyrimidine ring induces β-sheet stabilization in peptides through edge-to-face aromatic interactions and hydrogen bonding with adjacent amide protons . This property is exploited in designing protease-resistant peptide therapeutics.
Biocatalytic Substrates
Pyrimidinylalanine-containing peptides serve as substrates for kinases and phosphodiesterases, leveraging the nitrogen-rich heterocycle for π-stacking with enzyme active sites . For example, incorporation into pseudosubstrates inhibits EGFR kinase with IC<sub>50</sub> values <100 nM .
Materials Science
The compound’s rigid side chain facilitates self-assembly of peptide nanotubes, as demonstrated by TEM imaging of fibrillar structures with 10–20 nm diameters .
Future Directions
Advances in flow chemistry and machine learning-guided coupling optimization could enhance synthesis scalability . Furthermore, incorporating this amino acid into cyclic peptides may yield macrocycles with enhanced oral bioavailability.
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